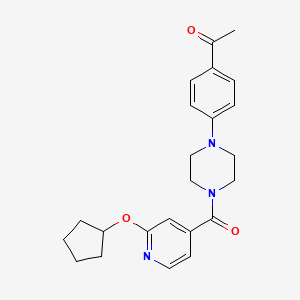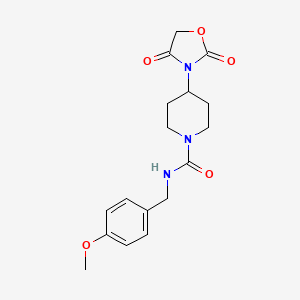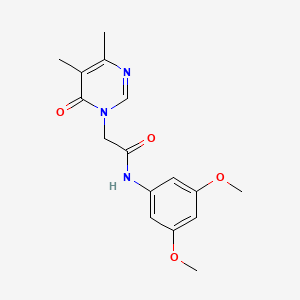
N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as DPA, and it has been found to have a range of potential applications in various fields, including medicine, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of DPA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DPA has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. DPA has also been found to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
DPA has been found to have a range of biochemical and physiological effects in cells and organisms. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DPA has also been found to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In addition, DPA has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages for lab experiments, including its high purity and stability, its solubility in various solvents, and its relatively low cost. However, DPA also has some limitations, including its potential toxicity and its limited availability in some regions.
Direcciones Futuras
There are several potential future directions for the study of DPA. One area of research is the development of DPA-based drugs for the treatment of inflammation and cancer. Another area of research is the investigation of the potential neuroprotective effects of DPA and its potential as a treatment for neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of DPA and its potential as a modulator of various signaling pathways in cells.
Métodos De Síntesis
The synthesis of DPA involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3,5-dimethoxyphenylacetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4,5-dimethyl-6-oxopyrimidin-1(6H)-amine to form the final product, N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide.
Aplicaciones Científicas De Investigación
DPA has been found to have a range of potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. DPA has also been studied for its potential to modulate the immune system and for its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-11(2)17-9-19(16(10)21)8-15(20)18-12-5-13(22-3)7-14(6-12)23-4/h5-7,9H,8H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRITFHNQWKBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

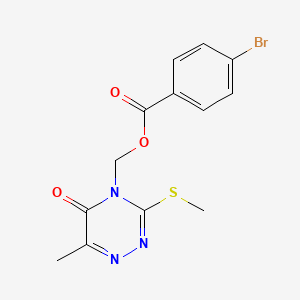
![1-[3-(3-Methoxypropyl)-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea](/img/structure/B2976835.png)
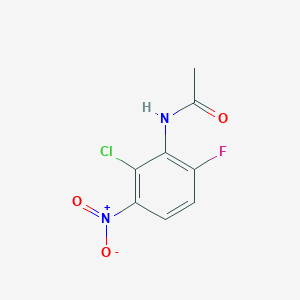
![2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B2976838.png)
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2976839.png)
![[cis-2,6-Dimethylpiperidin-1-yl]acetic acid](/img/structure/B2976840.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide](/img/structure/B2976843.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride](/img/structure/B2976844.png)
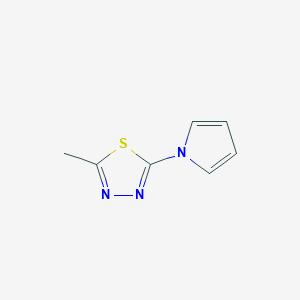
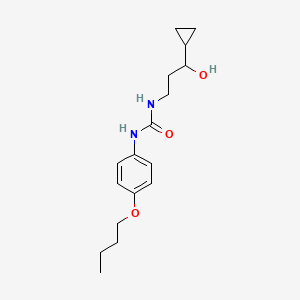

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2976853.png)
